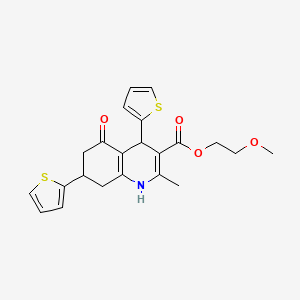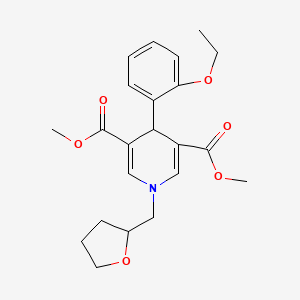![molecular formula C22H30N2O3 B11632953 4-({4-[(4-Ethylphenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol](/img/structure/B11632953.png)
4-({4-[(4-Ethylphenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-({4-[(4-Ethylphenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol is a complex organic compound that features a piperazine ring, a phenyl group, and methoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-Ethylphenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol typically involves multiple stepsThe reaction conditions often involve the use of solvents such as chloroform and reagents like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-({4-[(4-Ethylphenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions can vary but often involve controlled temperatures and specific solvents to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenols .
Wissenschaftliche Forschungsanwendungen
4-({4-[(4-Ethylphenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Shares the piperazine and phenyl groups but lacks the methoxy substituents.
4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine: Similar piperazine structure but different substituents on the phenyl ring.
Uniqueness
4-({4-[(4-Ethylphenyl)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethyl and methoxy groups enhances its potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C22H30N2O3 |
|---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
4-[[4-[(4-ethylphenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C22H30N2O3/c1-4-17-5-7-18(8-6-17)15-23-9-11-24(12-10-23)16-19-13-20(26-2)22(25)21(14-19)27-3/h5-8,13-14,25H,4,9-12,15-16H2,1-3H3 |
InChI-Schlüssel |
OTPSBOVCRJNSFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11632870.png)
![5-(4-bromophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632878.png)


![(6Z)-6-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632883.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11632891.png)
![4-({4-hydroxy-2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11632899.png)
![Trimethyl-[2-(1-phenylcyclopentanecarbonyl)oxypropyl]azanium](/img/structure/B11632902.png)
![prop-2-en-1-yl 2-{2-(4-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632909.png)

![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11632918.png)
![N-((5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11632938.png)
![(6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632942.png)
![2-(morpholin-4-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632950.png)
